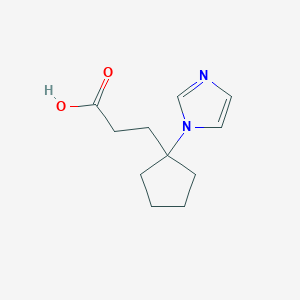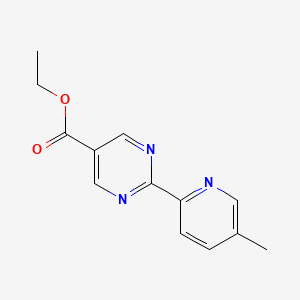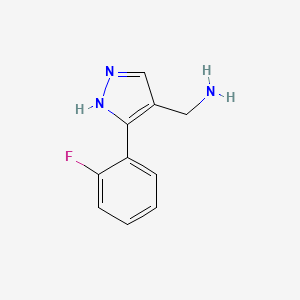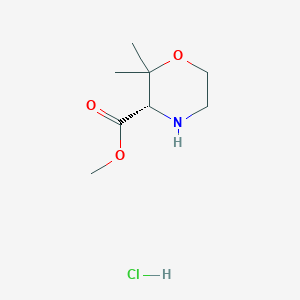
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 It features a tetrahydropyran ring substituted with a 3-methoxybenzoyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products
Oxidation: Formation of 4-(3-Hydroxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: Formation of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a different position of the methoxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Lacks the methoxybenzoyl group.
4-(3-Hydroxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Hydroxyl group instead of a methoxy group.
Uniqueness
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in its pharmacological and chemical properties compared to similar compounds .
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-(3-methoxybenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c1-17-12-4-2-3-11(9-12)13(16)14(10-15)5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 |
Clé InChI |
CVBFPMGSQAOCJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2(CCOCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)






![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)

